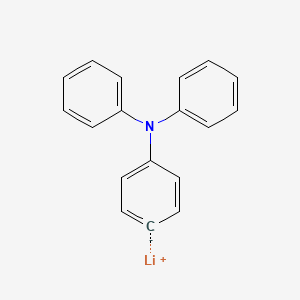
lithium;N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;N,N-diphenylaniline is an organolithium compound that features a lithium atom bonded to an N,N-diphenylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with an organolithium reagent. One common method is the bromine-lithium exchange reaction, where N,N-diphenylaniline is first brominated to form a bromo derivative, which is then treated with an organolithium reagent such as n-butyllithium to yield the desired this compound compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination followed by lithium exchange reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;N,N-diphenylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted N,N-diphenylaniline derivatives.
科学的研究の応用
Lithium;N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of materials with high electron mobility, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of lithium;N,N-diphenylaniline involves its ability to donate electrons due to the presence of the lithium atom. This electron-donating property makes it a valuable component in the synthesis of materials with high electron mobility. The molecular targets and pathways involved include interactions with various electrophiles and participation in electron transfer reactions .
類似化合物との比較
Similar Compounds
N,N-diphenylaniline: Lacks the lithium atom, resulting in different electronic properties.
N,N-diphenylamine: Similar structure but without the lithium atom.
N,N-diphenylbenzylamine: Contains a benzyl group instead of lithium.
Uniqueness
Lithium;N,N-diphenylaniline is unique due to the presence of the lithium atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high electron mobility and specific reactivity patterns .
特性
CAS番号 |
194292-05-2 |
|---|---|
分子式 |
C18H14LiN |
分子量 |
251.3 g/mol |
IUPAC名 |
lithium;N,N-diphenylaniline |
InChI |
InChI=1S/C18H14N.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-2,4-15H;/q-1;+1 |
InChIキー |
XTIFLJIANPDCGM-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
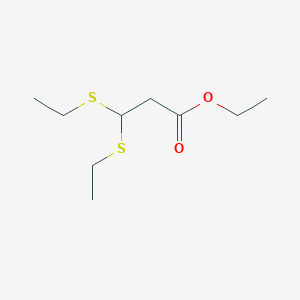
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
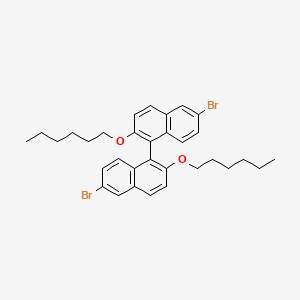
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
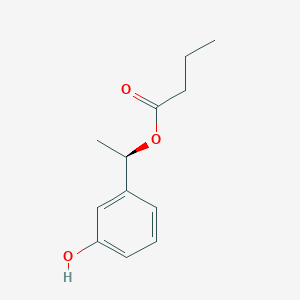
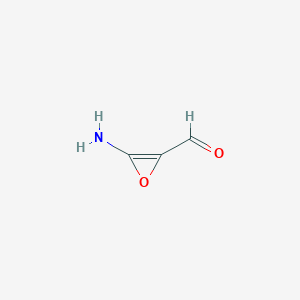
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
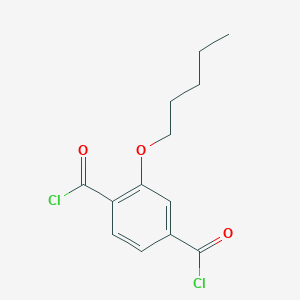
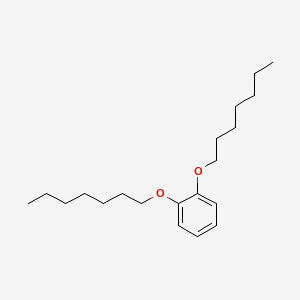
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
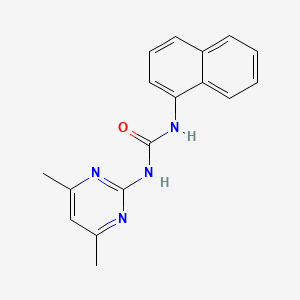
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
